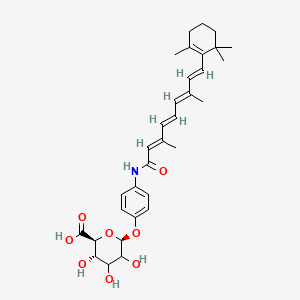

N-(4-Hydroxyphenyl)retinamide-O-glucuronide

描述

N-(4-Hydroxyphenyl)retinamide-O-glucuronide is a derivative of N-(4-Hydroxyphenyl)retinamide, a synthetic retinoid. This compound is known for its enhanced biological activity and reduced toxicity compared to its parent compound. It has shown significant potential in chemoprevention and treatment of various cancers, particularly breast cancer .

准备方法

化学反应分析

N-(4-Hydroxyphenyl)retinamide-O-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride can be used.

科学研究应用

Chemopreventive Properties

4-HPROG has demonstrated significant chemopreventive effects in various studies. Research indicates that it is more effective than its parent compound, N-(4-hydroxyphenyl)retinamide (4-HPR), in inhibiting mammary tumor growth in animal models. In a study involving DMBA-induced mammary tumors in rats, 4-HPROG showed a greater reduction in tumor incidence and multiplicity compared to equimolar concentrations of 4-HPR, suggesting enhanced efficacy and reduced toxicity .

Table 1: Comparative Efficacy of 4-HPROG vs. 4-HPR

| Compound | Tumor Regression (%) | Maximum Tolerated Dose (mmol/kg) |

|---|---|---|

| 4-HPR | 49% | 3.5 |

| 4-HPROG | 75% | 5 |

Treatment of Ocular Diseases

Research has highlighted the potential of 4-HPROG in treating ocular surface diseases such as ocular cicatricial pemphigoid (OCP). In vivo studies on vitamin A-deficient rabbits indicated that topical application of 0.1% 4-HPROG improved conjunctival health and reduced squamous metaplasia . This suggests that the compound may be beneficial for patients suffering from mucin deficiency and related conditions.

Breast Cancer Prevention

Clinical trials have shown that 4-HPR can reverse premalignant lesions such as oral leukoplakia and has preventive effects against ovarian and contralateral breast cancers . The glucuronide derivative may enhance these effects due to its improved bioavailability and lower toxicity profile.

Future Research Directions

Despite promising results, further studies are needed to fully elucidate the pharmacokinetics and long-term safety of 4-HPROG in humans. The compound's stability, bioavailability, and potential side effects must be thoroughly investigated through clinical trials to establish its efficacy as a standard treatment option for cancer prevention and ocular diseases.

作用机制

The compound exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. It selectively accumulates in breast tissue and induces apoptosis in cancer cells. Unlike other retinoids, it does not rely on differentiation but rather on the induction of apoptosis, making it effective against both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .

相似化合物的比较

N-(4-Hydroxyphenyl)retinamide-O-glucuronide is compared with other retinoid derivatives such as:

N-(4-Hydroxyphenyl)retinamide: The parent compound, known for its chemopreventive properties but with higher toxicity.

Retinoyl β-glucuronide: Another glucuronide derivative with similar biological activity but different pharmacokinetic properties.

All-trans retinoic acid: A widely studied retinoid with significant therapeutic applications but higher toxicity.

This compound stands out due to its enhanced potency and reduced toxicity, making it a promising candidate for further research and development in cancer therapy .

生物活性

N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) is a synthetic retinoid derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment and ocular health. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

4-HPROG is derived from N-(4-hydroxyphenyl)retinamide (4-HPR), a retinoid known for its anti-cancer properties. The glucuronide conjugation enhances its solubility and stability, potentially increasing its therapeutic efficacy while reducing toxicity compared to its parent compound.

The biological activity of 4-HPROG is primarily attributed to its ability to induce apoptosis in cancer cells and modulate cellular differentiation. It operates through both retinoid receptor-dependent and -independent pathways:

- Apoptosis Induction : 4-HPROG has been shown to promote programmed cell death in various cancer cell lines, including breast and cervical cancer cells. This effect is mediated by the generation of reactive oxygen species (ROS), which play a critical role in signaling apoptosis .

- Differentiation : The compound also influences cellular differentiation, particularly in epithelial tissues, which is vital for restoring normal function in conditions like ocular surface diseases .

Antitumor Potency

Research indicates that 4-HPROG exhibits superior antitumor activity compared to equimolar doses of 4-HPR. In a study involving DMBA-induced rat mammary tumors, tumor regression was observed in 75% of rats fed a diet containing 2 mmol/kg of 4-HPROG . The maximum tolerated dose was higher for 4-HPROG (5 mmol/kg) than for 4-HPR (3.5 mmol/kg), indicating a favorable safety profile .

Table 1: Comparison of Antitumor Effects

| Compound | Dose (mmol/kg) | Tumor Regression (%) | Maximum Tolerated Dose (mmol/kg) |

|---|---|---|---|

| N-(4-Hydroxyphenyl)retinamide | 2 | 75 | 3.5 |

| This compound | 2 | Higher than 75 | 5 |

Clinical Applications

4-HPROG has shown promise in the chemoprevention of various cancers. In clinical trials, it demonstrated activity in reversing premalignant oral leukoplakia and reducing the incidence of contralateral breast cancer among premenopausal patients .

Ocular Applications

The compound's stability and solubility make it suitable for topical applications in treating ocular surface diseases. In vivo studies on vitamin A-deficient rabbits revealed significant improvements in corneal xerosis within three days of treatment with topical 0.1% 4-HPROG, with restoration of normal conjunctival epithelium by two weeks .

Table 2: Efficacy of 4-HPROG in Ocular Treatment

| Parameter | Observed Effect |

|---|---|

| Corneal Xerosis | Cleared within 3 days |

| Conjunctival Epithelium | Restored by week 2 |

| Goblet Cells Presence | Present by week 3 |

| Ocular Irritation | None observed |

Case Studies

- Breast Cancer Prevention : A study involving women with a history of breast cancer showed that those treated with 4-HPROG had a significantly lower recurrence rate compared to controls, suggesting its potential as a preventive agent .

- Ocular Surface Disease : In patients with cicatrizing conjunctival diseases, treatment with topical 4-HPROG resulted in improved epithelial health without irritation, indicating its therapeutic potential for ocular conditions .

属性

IUPAC Name |

(2S,3S,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26?,27-,28?,29-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVITUJIIRZWOPU-JNRLUXRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79982-82-4 | |

| Record name | N-(4-Hydroxyphenyl)retinamide-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079982824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What are the advantages of N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) and its C-linked analogue retinamidobenzyl glucuronide (4-HPRCG) compared to N-(4-Hydroxyphenyl)retinamide (4-HPR) in terms of chemoprevention of mammary tumors?

A1: Both 4-HPROG and 4-HPRCG demonstrate superior chemopreventive activity against mammary tumor development compared to 4-HPR. Specifically, 4-HPROG exhibits greater antitumor potency than equimolar concentrations of 4-HPR, leading to tumor regression in 75% of rats fed a 2 mmol/Kg diet. Additionally, 4-HPROG displays a higher maximum tolerated dietary dose (MTD) of 5 mmol/Kg compared to 3.5 mmol/Kg for 4-HPR. The C-linked analogue 4-HPRCG further improves upon these characteristics, demonstrating greater chemopreventive potency and lower toxicity than 4-HPROG. This is evidenced by a longer tumor latency, lower tumor incidence, and decreased tumor multiplicity in rats treated with 4-HPRCG.

Q2: How does the stability of 4-HPRCG contribute to its enhanced chemopreventive activity?

A2: 4-HPRCG, being a C-linked glucuronide analogue of 4-HPROG, exhibits stability against acid hydrolysis and resistance to the enzymatic activity of β-glucuronidase. This enhanced stability likely contributes to its superior in vivo performance compared to 4-HPROG. By resisting degradation, 4-HPRCG potentially achieves a longer half-life and improved bioavailability, ultimately leading to enhanced chemopreventive efficacy.

Q3: What is the impact of 4-HPROG on corneal and conjunctival cells, and what potential therapeutic applications does this suggest?

A3: Research indicates that 4-HPROG exhibits biological activity in corneal and conjunctival cells. In a study using rabbits with vitamin A deficiency and corneal xerosis, topical application of 0.1% 4-HPROG resulted in the clearance of corneal xerosis within three days and restoration of a normal conjunctival epithelium within two weeks. Furthermore, 4-HPROG demonstrated inhibitory effects on the growth of conjunctival fibroblasts from rabbits and humans with ocular cicatricial pemphigoid (OCP) and Stevens-Johnson syndrome. These findings suggest that 4-HPROG holds potential as a therapeutic agent for treating ocular surface diseases characterized by squamous metaplasia and conjunctival fibrosis.

Q4: What is the current understanding of the mechanism of action of 4-HPROG and 4-HPRCG in chemoprevention?

A4: Interestingly, despite their evident chemopreventive activity, studies have shown that 4-HPROG and 4-HPRCG do not exhibit strong binding affinity for nuclear retinoid receptors or cellular retinoid binding proteins in vitro. This suggests that their mechanism of action in chemoprevention might differ from that of traditional retinoids, which typically exert their effects through these pathways. Further research is necessary to elucidate the precise molecular mechanisms underlying the chemopreventive efficacy of these glucuronide analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。